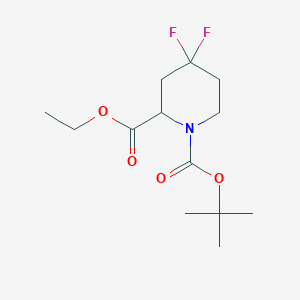

1-tert-Butyl 2-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate

Description

Propriétés

Formule moléculaire |

C13H21F2NO4 |

|---|---|

Poids moléculaire |

293.31 g/mol |

Nom IUPAC |

1-O-tert-butyl 2-O-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate |

InChI |

InChI=1S/C13H21F2NO4/c1-5-19-10(17)9-8-13(14,15)6-7-16(9)11(18)20-12(2,3)4/h9H,5-8H2,1-4H3 |

Clé InChI |

GEEBFHAWMZMNGL-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1CC(CCN1C(=O)OC(C)(C)C)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Strategy

The preparation typically starts from a suitably protected piperidine precursor, such as (S)-1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidine derivatives. The key steps involve:

- Introduction of the 4,4-difluoro substitution on the piperidine ring.

- Protection of the nitrogen atom by a tert-butoxycarbonyl (Boc) group.

- Formation of the dicarboxylate esters at positions 1 and 2 of the piperidine ring, specifically the tert-butyl and ethyl esters.

Hydrolysis and Esterification Reactions

Several reported methods use hydrolysis of methyl esters followed by re-esterification or direct esterification to obtain the desired dicarboxylate esters.

Hydrolysis of Methyl Esters to Carboxylic Acids

A common preparative step involves hydrolyzing the methyl ester intermediate to the corresponding carboxylic acid using lithium hydroxide or sodium hydroxide in aqueous tetrahydrofuran (THF) at low temperature (0 to 20 °C) for 1 to 2 hours. The reaction mixture is then acidified to precipitate the acid, which is extracted with organic solvents such as ethyl acetate or dichloromethane.

| Parameter | Details |

|---|---|

| Reagents | Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) |

| Solvent | Tetrahydrofuran (THF) and water |

| Temperature | 0 to 20 °C |

| Reaction Time | 1 to 2 hours |

| Work-up | Acidification with HCl to pH 2-5, extraction with EtOAc or DCM, drying over MgSO4 or Na2SO4 |

| Yield | 94% to 99% |

Example:

A solution of (S)-1-(tert-butoxycarbonyl)-2-methyl-4,4-difluoropyrrolidine-1,2-dicarboxylate (4.08 mmol) was dissolved in methanol and tetrahydrofuran, then treated with 2 M NaOH aqueous solution at room temperature for 1 hour. After solvent removal and acidification, the product was extracted and dried to give 1-tert-butyl 2-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate in 99% yield as a white solid.

Esterification of Carboxylic Acids

Esterification to form the ethyl ester at the 2-position can be achieved by reacting the carboxylic acid intermediate with ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate in acetone under inert atmosphere at room temperature for 16 hours.

| Parameter | Details |

|---|---|

| Reagents | Ethyl iodide or bromide, potassium carbonate |

| Solvent | Acetone |

| Temperature | Room temperature (approx. 20 °C) |

| Reaction Time | 16 hours |

| Atmosphere | Argon or inert atmosphere |

| Yield | Up to 95% |

Example:

(S)-1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid was treated with potassium carbonate and methyl iodide in acetone under argon atmosphere, yielding the methyl ester derivative in 95% yield. A similar approach applies for ethyl esters.

Representative Experimental Procedure

| Step | Description | Conditions and Notes |

|---|---|---|

| 1 | Dissolve methyl ester precursor in MeOH/THF mixture | Use 10 mL methanol and 10 mL THF per ~4 mmol substrate |

| 2 | Add aqueous 2 M NaOH or LiOH dropwise | Stir at room temperature or 0–20 °C for 1–2 hours |

| 3 | Remove organic solvents under reduced pressure | Concentrate the reaction mixture |

| 4 | Acidify aqueous phase with 2 M HCl to pH 2–5 | Precipitate the carboxylic acid |

| 5 | Extract product with dichloromethane or ethyl acetate (3×) | Combine organic layers, wash with brine, dry over MgSO4 or Na2SO4 |

| 6 | Filter and evaporate solvent to obtain white solid | Yields typically 94–99% |

| 7 | For esterification, treat acid with ethyl iodide and K2CO3 in acetone under argon | Stir at room temperature for 16 hours |

| 8 | Filter, wash, and concentrate to obtain esterified product | Yields up to 95% |

Spectroscopic Characterization

The synthesized compound is characterized by:

| Technique | Key Observations |

|---|---|

| Mass Spectrometry (MS) | Molecular ion peak [M+H]^+ around m/z 252.2–252.3 |

| Proton Nuclear Magnetic Resonance (^1H NMR) | Signals consistent with tert-butyl group (singlet ~1.44 ppm, 9H), multiplets for piperidine protons (2.5–4.9 ppm), and broad singlet for acidic proton (~9.6 ppm) in acid intermediates |

| Purity | High yields and clean spectra indicate high purity |

Summary Table of Preparation Methods

| Method Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrolysis of methyl ester | LiOH or NaOH in THF/H2O, 0–20 °C, 1–2 h | 94–99 | Acidification and extraction follow |

| Esterification | Ethyl iodide + K2CO3 in acetone, RT, 16 h | 95 | Argon atmosphere, inert conditions |

| Purification | Extraction with EtOAc/DCM, drying, evaporation | — | White solid product |

Analyse Des Réactions Chimiques

1-tert-Butyl 2-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used

Applications De Recherche Scientifique

1-tert-Butyl 2-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

Industry: It is used in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 1-tert-Butyl 2-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

- Fluorine Substitution: The target compound’s 4,4-difluoro substituents enhance electronegativity and metabolic stability compared to non-fluorinated analogs like the 5-oxopiperidine derivative . Fluorine’s electron-withdrawing effects may also influence ring conformation and reactivity .

- Ring Size : Piperidine derivatives (6-membered) generally exhibit greater conformational flexibility than pyrrolidine analogs (5-membered), affecting binding affinity in medicinal chemistry applications .

Physicochemical Properties

- Boiling Point : The 5-oxopiperidine derivative (CAS 1260587-51-6) has a boiling point of 364.6°C , reflecting its higher polarity due to the oxo group .

- Density : Fluorinated compounds typically exhibit higher densities; the target compound’s density is unreported but expected to exceed 1.1 g/cm³ based on analogs .

Research Findings and Challenges

- Stereochemical Complexity : The (R)-enantiomer of the target compound (CAS 1881265-72-0) is explicitly marketed, underscoring the role of chirality in drug efficacy .

- Stability vs. Reactivity : Fluorinated derivatives trade reduced reactivity for enhanced stability, whereas oxo-substituted analogs are more reactive in nucleophilic additions .

- Data Gaps : Melting points and solubility data for the target compound are absent in the evidence, limiting direct comparisons with analogs like CAS 1260587-51-6 .

Activité Biologique

1-tert-Butyl 2-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate (CAS No. 2383173-54-2) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of piperidine derivatives, which are known for various pharmacological effects, including neuroactivity and potential therapeutic applications. This article explores the biological activity of this compound based on available research findings, case studies, and pertinent data.

The molecular formula of this compound is with a molecular weight of 293.31 g/mol. The predicted boiling point is approximately 327.7 °C, and it has a density of about 1.17 g/cm³. The compound exhibits a low acidity with a pKa value of approximately -6.58 .

Pharmacological Effects

Research indicates that piperidine derivatives can exhibit a range of pharmacological effects:

- Antidepressant Activity : Some studies suggest that piperidine compounds can enhance serotonergic and noradrenergic neurotransmission, potentially offering antidepressant effects.

- Anxiolytic Properties : By modulating GABAergic activity, these compounds may also possess anxiolytic properties.

- Neuroprotective Effects : Certain piperidine derivatives have demonstrated neuroprotective effects in models of neurodegeneration.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₁F₂NO₄ |

| Molecular Weight | 293.31 g/mol |

| Boiling Point | 327.7 °C |

| Density | 1.17 g/cm³ |

| pKa | -6.58 |

Neuropharmacological Studies

A study investigating the neuropharmacological effects of similar piperidine compounds found that they could significantly reduce anxiety-like behavior in animal models when administered at specific dosages. This suggests potential applications for treating anxiety disorders .

Toxicological Assessments

In another study focusing on the safety profile of piperidine derivatives, it was observed that while some compounds exhibited beneficial effects at therapeutic doses, they also presented risks at higher concentrations, including neurotoxicity and other adverse effects .

Q & A

Q. What are the optimal synthetic routes for preparing 1-tert-Butyl 2-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves multi-step reactions with careful control of:

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) enhance nucleophilic substitution efficiency .

- Catalysts : Triethylamine or sodium hydride may facilitate esterification and deprotonation steps .

- Temperature : Low temperatures (0–20°C) minimize side reactions during fluorination or carboxylation .

- Yield optimization : Stepwise monitoring via TLC or HPLC is critical. For example, a 97% yield was achieved using 3-chloroperbenzoic acid in dichloromethane at 0°C for oxidation steps .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s purity and structural integrity?

Methodological Answer:

- NMR spectroscopy : NMR distinguishes difluoro substituents, while NMR confirms tert-butyl and ethyl group integration .

- HPLC : Reverse-phase chromatography with a C18 column and mobile phases (e.g., methanol/buffer mixtures) resolves impurities. Buffers like sodium acetate (pH 4.6) improve peak resolution .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., 293.31 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers employ computational chemistry to predict reaction pathways and intermediate stability for derivatives of this compound?

Methodological Answer:

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and activation energies for fluorination or esterification steps. Software like Gaussian or ORCA can optimize geometries .

- Reaction path search : ICReDD’s approach integrates computed reaction pathways with experimental validation, narrowing optimal conditions (e.g., solvent polarity, catalyst loading) .

- Machine learning : Train models on existing piperidine dicarboxylate datasets to predict regioselectivity in substitution reactions .

Q. What strategies are recommended for resolving contradictions in biological activity data across different experimental models for this compound?

Methodological Answer:

- Dose-response standardization : Normalize assays (e.g., enzyme inhibition, cytotoxicity) using IC₅₀ values and control for solvent effects (e.g., DMSO concentration) .

- Orthogonal validation : Combine in vitro (e.g., protein binding assays) and in silico (e.g., molecular docking) data to confirm activity trends .

- Meta-analysis : Use statistical tools (e.g., ANOVA) to identify confounding variables (e.g., cell line variability, incubation time) .

Q. What advanced experimental designs (e.g., factorial or response surface methodologies) are suitable for studying multifactor influences on the compound’s reactivity?

Methodological Answer:

- Factorial design : Test interactions between temperature (20–60°C), solvent polarity (DMF vs. THF), and catalyst concentration. For example, a 2³ design reduces trial numbers while identifying significant factors .

- Response surface methodology (RSM) : Optimize yield by modeling non-linear relationships (e.g., quadratic effects of reaction time and pressure) .

- Taguchi methods : Prioritize robustness by testing noise variables (e.g., humidity, impurity levels) .

Q. How can kinetic and thermodynamic studies be integrated to elucidate the mechanism of nucleophilic substitution reactions involving this compound?

Methodological Answer:

- Kinetic profiling : Use stopped-flow spectroscopy to measure rate constants () under varying nucleophile concentrations (e.g., NaN₃, KCN) .

- Eyring analysis : Plot ln() vs. to derive activation parameters (, ) and distinguish concerted vs. stepwise mechanisms .

- Isotope effects : Compare in deuterated solvents to identify bond-breaking steps in the transition state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.